molecular formula C12H16ClN B8742723 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

Cat. No. B8742723
M. Wt: 209.71 g/mol
InChI Key: SHHLDUFMLLYCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638967B2

Procedure details

A solution of the product of Step C in DCM (200 mL) was treated with thionyl chloride (20 mL) at 40° C. for 16 hours. Solvent was removed in vacuo to give the titled compound (15 g), which was used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:17])=O>C(Cl)Cl>[Cl:17][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC1=CC=C(C=C1)CO
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(CN2CCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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